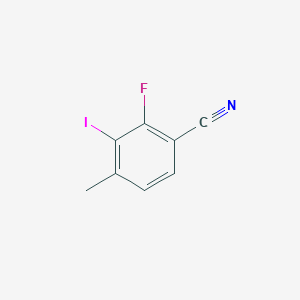

2-Fluoro-3-iodo-4-methylbenzonitrile

Descripción general

Descripción

2-Fluoro-3-iodo-4-methylbenzonitrile is an organic compound with the molecular formula C8H5FIN. It is a derivative of benzonitrile, featuring fluorine, iodine, and methyl substituents on the benzene ring. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-iodo-4-methylbenzonitrile typically involves multi-step organic reactions. One common method is the halogenation of 4-methylbenzonitrile, followed by a substitution reaction to introduce the fluorine and iodine atoms. The reaction conditions often include the use of halogenating agents such as iodine monochloride (ICl) and fluorinating agents like Selectfluor. The reactions are usually carried out in solvents like acetonitrile or dichloromethane under controlled temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-3-iodo-4-methylbenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride

Major Products Formed

Substitution Products: Various substituted benzonitriles depending on the nucleophile used.

Coupling Products: Biaryl compounds or alkynyl derivatives.

Oxidation and Reduction Products: Different oxidation states of the benzonitrile ring

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula: CHFIN

- Molecular Weight: 227.05 g/mol

- CAS Number: 147754-12-9

The compound features a nitrile functional group along with halogen substituents, which influence its reactivity and biological activity. The presence of halogens typically increases lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Organic Synthesis

2-Fluoro-3-iodo-4-methylbenzonitrile serves as a crucial building block in the synthesis of more complex organic molecules. It is particularly useful in:

- Substitution Reactions: The iodine atom can be replaced by various nucleophiles, facilitating the formation of diverse substituted benzonitriles.

- Coupling Reactions: It participates in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira reactions to produce biaryl compounds.

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications, including:

- Anticancer Activity: Research indicates that it exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction. For instance, studies have shown significant inhibition of growth in human tumor cells with low micromolar concentrations.

- Antimicrobial Properties: Preliminary evaluations suggest activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for new antibiotics .

Chemical Biology

In chemical biology, this compound is utilized as a probe to study biological processes. Its mechanism of action involves:

- Enzyme Inhibition: It has shown promise as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a vital role in inflammatory responses . This inhibition can affect various signaling pathways critical to disease processes.

Case Study 1: Inhibition of p38 MAPK

A study demonstrated that this compound significantly reduced TNF-alpha production in vitro, suggesting potential utility in treating inflammatory diseases .

Case Study 2: Anticancer Properties

Research on various cancer cell lines revealed that this compound exhibited cytotoxic effects at low micromolar concentrations, with mechanisms linked to apoptosis modulation through key signaling pathways .

Case Study 3: Antimicrobial Evaluation

In antimicrobial studies, the compound displayed promising efficacy against multiple pathogens, highlighting its potential for developing new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of 2-Fluoro-3-iodo-4-methylbenzonitrile depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form desired products. In medicinal chemistry, its mechanism involves interacting with biological targets, potentially inhibiting or activating specific pathways. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to molecular targets .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Fluoro-4-iodobenzonitrile

- 3-Fluoro-4-methylbenzonitrile

- 2-Fluoro-5-methylbenzonitrile

Uniqueness

2-Fluoro-3-iodo-4-methylbenzonitrile is unique due to the specific positioning of its substituents, which can significantly affect its chemical reactivity and physical properties. The presence of both fluorine and iodine atoms provides a unique combination of electronic effects, making it a valuable intermediate in various synthetic applications .

Actividad Biológica

2-Fluoro-3-iodo-4-methylbenzonitrile is a halogenated aromatic compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in scientific research.

This compound has the following chemical structure and properties:

- Molecular Formula: C8H6F I N

- CAS Number: 147754-12-9

- Molecular Weight: 227.05 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of fluorine and iodine enhances its binding affinity, potentially influencing various biochemical pathways.

- Enzyme Inhibition : It has been studied for its role as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which is crucial in inflammatory responses and cell signaling pathways .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.

Biological Activity Data

Case Study 1: Inhibition of p38 MAPK

A study evaluated the potential of this compound as a selective inhibitor of p38 MAPK. The compound demonstrated a significant reduction in TNF-alpha production in vitro, suggesting its utility in treating inflammatory diseases .

Case Study 2: Anticancer Properties

Research conducted on various cancer cell lines indicated that this compound exhibited cytotoxic effects, with growth inhibition observed at low micromolar concentrations. The mechanism was linked to its ability to induce apoptosis through modulation of key signaling pathways .

Case Study 3: Antimicrobial Evaluation

In a series of experiments assessing the antimicrobial efficacy of halogenated benzonitriles, this compound showed promising results against both Gram-positive and Gram-negative bacteria. This highlights its potential as a lead compound for developing new antibiotics.

Propiedades

IUPAC Name |

2-fluoro-3-iodo-4-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FIN/c1-5-2-3-6(4-11)7(9)8(5)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYKCLWQMKWGJDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C#N)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.